molecular formula C28H15N3O2S2 B303074 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B303074
M. Wt: 489.6 g/mol
InChI Key: XAKLMKZJTVKOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a selective inhibitor of Plk1, which plays a crucial role in cell division. Plk1 is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting Plk1, 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione disrupts the normal progression of cell division, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by disrupting the normal progression of cell division. It has also been shown to inhibit tumor growth in preclinical studies. However, 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione may also have off-target effects, which could lead to unwanted side effects.

Advantages and Limitations for Lab Experiments

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of Plk1, which makes it a valuable tool for studying the role of Plk1 in cell division and cancer. However, its potency and selectivity may also make it difficult to interpret the results of experiments, as off-target effects could confound the data. Additionally, 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione may have limited solubility, which could affect its bioavailability and efficacy in experiments.

Future Directions

There are several directions for future research on 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its efficacy in combination with other anticancer agents, as combination therapy may improve its therapeutic potential. Another direction is to study its effects on other cellular processes, as Plk1 has been implicated in various cellular functions beyond cell division. Finally, further research is needed to optimize the synthesis and formulation of 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione to improve its bioavailability and efficacy.

Synthesis Methods

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis process has been optimized to obtain a high yield of pure 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. 5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has also been tested in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

properties

Product Name

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C28H15N3O2S2

Molecular Weight

489.6 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H15N3O2S2/c32-27-19-13-12-17(26-30-22-9-2-4-11-24(22)35-26)15-20(19)28(33)31(27)18-7-5-6-16(14-18)25-29-21-8-1-3-10-23(21)34-25/h1-15H

InChI Key

XAKLMKZJTVKOTQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7S6

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7S6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.